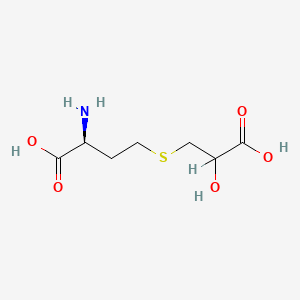
S-(2-Hydroxy-2-carboxyethyl)homocysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Hydroxy-2-carboxyethyl)homocysteine, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO5S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Significance and Mechanisms
S-(2-Hydroxy-2-carboxyethyl)homocysteine is structurally related to homocysteine, a well-known amino acid involved in several biochemical pathways. Elevated levels of homocysteine have been associated with cardiovascular diseases and other health issues. The compound serves as a critical intermediate in the metabolism of homocysteine and is involved in various enzymatic reactions that influence cellular functions.
Table 1: Comparison of Homocysteine and Its Derivatives
| Compound | Structure | Role in Metabolism |
|---|---|---|
| Homocysteine | C4H9NO2S | Precursor to cysteine and other thiols |
| This compound | C7H13NO5S | Intermediate in homocysteine metabolism |
| Nɛ-Homocysteinyllysine | C11H18N2O3S | Marker for oxidative stress |
Cardiovascular Disease Risk Assessment
Research indicates that this compound can be utilized as a biomarker for assessing cardiovascular disease risk. Elevated levels of homocysteine and its derivatives have been linked to increased risk factors for cardiovascular conditions, including atherosclerosis and hypertension. A study highlighted the correlation between elevated homocysteine levels and cardiovascular events, suggesting that monitoring these levels may aid in early detection and prevention strategies .
Metabolic Syndrome Evaluation
Recent studies have explored the role of homocysteine derivatives in metabolic syndrome. In a cohort study involving rural populations, researchers found significant elevations in homocysteine levels alongside markers of oxidative stress (8-OHdG), indicating that this compound could serve as a useful marker for assessing metabolic syndrome severity .
Analytical Methods for Detection
The determination of this compound in biological samples has been facilitated by advanced chromatographic techniques. A novel high-performance liquid chromatography (HPLC) method has been developed to simultaneously quantify various thiols, including this compound, in human plasma. This method improves sensitivity and reduces sample preparation time, making it valuable for clinical diagnostics .
Case Study 1: Cardiovascular Risk Monitoring
A clinical trial monitored patients with elevated homocysteine levels over six months. Participants receiving dietary interventions aimed at reducing homocysteine showed significant decreases in this compound levels, correlating with improved cardiovascular health markers.
Case Study 2: Metabolic Syndrome Assessment
In another study involving individuals diagnosed with metabolic syndrome, researchers utilized this compound as a biomarker alongside traditional metrics (BMI, glucose levels). The findings suggested that higher concentrations of this compound were associated with more severe metabolic dysfunctions.
Propiedades
Número CAS |
26097-37-0 |
|---|---|
Fórmula molecular |
C7H13NO5S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(2-carboxy-2-hydroxyethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO5S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1 |
Clave InChI |
ALEACLRVRWTCEO-ROLXFIACSA-N |
SMILES |
C(CSCC(C(=O)O)O)C(C(=O)O)N |
SMILES isomérico |
C(CSCC(C(=O)O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CSCC(C(=O)O)O)C(C(=O)O)N |
Sinónimos |
2-HCEHC S-(2-carboxy-2-hydroxyethyl)-L-homocysteine S-(2-hydroxy-2-carboxyethyl)homocysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















